molecular formula C14H8F4N2 B8806033 2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-53-7

2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8806033
M. Wt: 280.22 g/mol
InChI Key: OEADWMMQTAOXGF-UHFFFAOYSA-N
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Patent
US06756498B2

Procedure details

To a suspension of 1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime (5.0 g, 16.77 mmol) in DME (20 ml) at −5° C. was added MsCl (1.3 ml, 16.77 mmol). The suspension was stirred at −5° C. for 10-15 min, and then Et3N (4.8 ml, 34.37 mmol) was added at a rate to maintain the temperature at or below 0° C. After the addition was complete, the suspension was warmed to room temperature. After 1 h an additional 0.5 eq. of Et3N was added to drive the reaction to completion. After an additional 0.5 h stirring, the suspension was filtered into a clean flask. DME (10 ml) was used to wash the salt cake. To the solution was added FeCl3 (27 mg, 0.167 mmol) in one portion. The resultant dark solution was heated to 70° C. and stirred for 1.5 h. The solution was then cooled to room temperature before the addition of H2O (50 ml) and ethyl acetate (100 ml). The layers were separated and the ethyl acetate layer was washed with 1 M HCl (50 ml) followed by brine (50 ml). The solution was filtered through a short plug of silica to remove any residual iron salts. The solution was concentrated under reduced pressure to afford 4.32 g (92%) of the title compound as a tan solid.
Name
1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeCl3
Quantity
27 mg
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[N:20]O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=2)[CH:5]=[CH:6][CH:7]=1.CS(Cl)(=O)=O.CCN(CC)CC.O>COCCOC.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]3[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]3[N:20]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
FeCl3
Quantity
27 mg
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at −5° C. for 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at or below 0° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction to completion
STIRRING
Type
STIRRING
Details
After an additional 0.5 h stirring
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered into a clean flask
WASH
Type
WASH
Details
to wash the salt cake
TEMPERATURE
Type
TEMPERATURE
Details
The resultant dark solution was heated to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the ethyl acetate layer was washed with 1 M HCl (50 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a short plug of silica
CUSTOM
Type
CUSTOM
Details
to remove any residual iron salts
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.